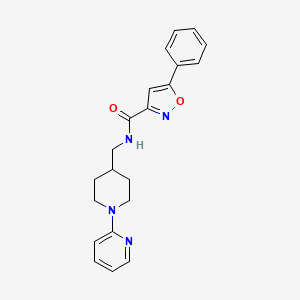

5-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(18-14-19(27-24-18)17-6-2-1-3-7-17)23-15-16-9-12-25(13-10-16)20-8-4-5-11-22-20/h1-8,11,14,16H,9-10,12-13,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYIBOACIHYPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets in a way that leads to a variety of biological activities. For instance, some indole derivatives have shown inhibitory activity against influenza A.

Biological Activity

5-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Molecular Formula: CHNO

Molecular Weight: 342.41 g/mol

The structure features a phenyl group linked to an isoxazole ring, which is further substituted with a piperidine moiety. This unique arrangement is believed to contribute to its biological activity.

Research indicates that 5-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide may interact with various biological targets, including:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to its therapeutic efficacy.

- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, particularly those related to dopaminergic and serotonergic systems.

- Signal Transduction Pathways : Studies indicate involvement in key signal transduction pathways, such as ERK1/2 phosphorylation and cAMP inhibition, which are critical for cellular responses.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated across various studies, highlighting its potential in treating neurological disorders and other conditions:

Case Studies

Several case studies have documented the efficacy of 5-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide in preclinical models:

- Study on Depression Models : In a study involving mouse models of depression, administration of the compound resulted in significant behavioral improvements and alterations in neurotransmitter levels, suggesting its potential as an antidepressant agent.

- Neuroprotection Against Oxidative Stress : Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its role as a neuroprotective agent.

- Anti-inflammatory Effects in Animal Models : A study focusing on inflammatory diseases showed that treatment with this compound reduced markers of inflammation significantly compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide with structurally or functionally related isoxazole derivatives. Key distinctions in substituents, molecular weight, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Key Structural Differences

Core Modifications :

- The target compound’s phenyl group at the 5-position of the isoxazole contrasts with the cyclopropyl group in ’s analog. Phenyl groups enhance π-π stacking in hydrophobic binding pockets, whereas cyclopropyl substituents reduce steric hindrance and improve bioavailability .

- The pyridin-2-yl-piperidine moiety distinguishes it from the 2-(methylthio)benzyl-piperidine group in ’s compound. Pyridine’s nitrogen atom facilitates hydrogen bonding, while methylthio groups increase lipophilicity .

Molecular Weight and Solubility :

- The target compound (MW 385.45) is heavier than 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (MW 208.24), suggesting higher membrane permeability but lower aqueous solubility. Thiazole-containing analogs (e.g., ) exhibit better solubility due to sulfur’s polarizability .

Biological Activity :

- Kinase Inhibition : The pyridine-piperidine scaffold in the target compound is associated with kinase inhibitory activity, whereas the thiazole derivative () shows antifungal properties due to sulfur’s electronegativity .

- Neuroprotection : Piperidine derivatives like the target compound often target acetylcholine receptors, unlike cyclopropyl analogs (), which prioritize metabolic stability over receptor specificity .

Research Findings and Hypotheses

- Binding Affinity : Molecular docking studies of pyridine-piperidine isoxazoles suggest strong interactions with ATP-binding pockets in kinases (e.g., JAK2, EGFR) due to the pyridine’s lone pair electrons .

- Metabolic Stability : Cyclopropyl and methylthio substituents () reduce CYP450-mediated oxidation compared to phenyl groups, as shown in microsomal stability assays .

- Toxicity : Thiazole-containing analogs () may exhibit higher hepatotoxicity due to sulfur metabolism, whereas pyridine-piperidine systems are generally better tolerated .

Q & A

Q. What are the recommended synthetic routes for 5-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and how can intermediates be characterized?

The compound can be synthesized via multi-step protocols involving coupling reactions and heterocyclic ring formation. For example, analogous isoxazole-carboxamide derivatives are synthesized using coupling agents like HATU or EDCI in DMF, followed by purification via column chromatography . Key intermediates (e.g., piperidinylmethyl amines) should be characterized using H/C NMR and LC-MS to confirm regiochemistry and purity. X-ray crystallography (as demonstrated for structurally similar compounds in ) is critical for resolving ambiguities in stereochemistry.

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : H NMR can confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, piperidine protons at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular ion peaks.

- X-ray Crystallography : Resolves absolute configuration, as shown for related isoxazole-carboxamides in .

Q. What analytical techniques are essential for assessing purity and stability?

- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% by area normalization) .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using LC-MS to detect hydrolytic or oxidative byproducts, as described for analogous heterocycles in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Core Modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups) and piperidine (e.g., methyl vs. ethyl groups) moieties.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. For example, pyridinyl-piperidine analogs in showed enhanced receptor affinity via hydrophobic interactions.

- Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with IC values .

Q. What computational strategies are effective for predicting target binding modes and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with MD simulations (100 ns trajectories) to assess binding stability .

- ADME Prediction : Tools like SwissADME can estimate permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 isoform liability) .

Q. How can reaction conditions be optimized for scalability using design of experiments (DoE)?

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.

- Response Surface Methodology (RSM) : Apply central composite design to maximize yield and minimize impurities. For example, flow-chemistry approaches in reduced reaction times by 50% through precise temperature control.

Q. What strategies mitigate solubility challenges during in vitro/in vivo studies?

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, as demonstrated for pyridine-carboxamides in .

Contradictory Data Resolution

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar compounds?

- Assay Standardization : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).

- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify confounding variables (e.g., cell line heterogeneity, assay pH).

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

Q. How can researchers leverage high-throughput screening (HTS) for derivative libraries?

- Library Design : Generate 50–100 analogs via parallel synthesis (e.g., amide couplings, Suzuki-Miyaura reactions).

- Automation : Use liquid handlers for plate-based assays (e.g., 384-well format) to test IC values efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.